molecular formula C20H15N3O B063471 2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one CAS No. 161466-04-2

2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one

Cat. No.: B063471
CAS No.: 161466-04-2
M. Wt: 313.4 g/mol
InChI Key: YETDHUHVMRTNLK-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential as therapeutic agents, particularly in the treatment of cancer, bacterial infections, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[2,3-d]pyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- involves its interaction with specific molecular targets. It inhibits enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block the phosphorylation of key proteins, thereby disrupting cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles .

Properties

CAS No.

161466-04-2

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C20H15N3O/c1-13-21-19(15-10-6-3-7-11-15)18-17(24)12-16(23-20(18)22-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22,23,24)

InChI Key

YETDHUHVMRTNLK-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-

Origin of Product

United States

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